
L-870810: A Technical Guide to its Binding Site
on HIV Integrase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-870810

Cat. No.: B1674197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-870810 is a potent naphthyridine-based inhibitor of human immunodeficiency virus type 1

(HIV-1) integrase. As an integrase strand transfer inhibitor (INSTI), it represents a critical class

of antiretroviral drugs that target the essential process of viral DNA integration into the host

genome. This document provides a comprehensive technical overview of the L-870810 binding

site on HIV integrase, detailing the molecular interactions, quantitative binding data, and the

experimental methodologies used to elucidate this critical drug-target interface.

The L-870810 Binding Site: A Multi-faceted View
While a co-crystal structure of L-870810 complexed with HIV-1 integrase is not publicly

available, a wealth of biochemical and genetic data has allowed for a detailed characterization

of its binding site within the catalytic core domain (CCD) of the enzyme.

The binding of L-870810 is centered in the active site of the integrase, a region defined by the

highly conserved D,D-35-E motif (comprising residues Asp64, Asp116, and Glu152). This motif

is responsible for coordinating two divalent magnesium ions (Mg²⁺), which are essential for the

catalytic activity of the enzyme.[1][2] L-870810, like other INSTIs, functions by chelating these

Mg²⁺ ions, effectively displacing them from their operational positions and thereby blocking the

strand transfer reaction.[1]
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Further defining the binding pocket are residues that confer resistance to L-870810 when

mutated. The primary mutations associated with resistance to L-870810 are L74M, E92Q, and

S230N.[3][4] These mutations are located in close proximity to the active site and are thought

to either directly interfere with inhibitor binding or alter the conformation of the active site to

reduce the inhibitor's affinity. The locations of these resistance mutations provide crucial

insights into the specific amino acid residues that form the binding cavity for L-870810.

Cross-linking studies have further refined our understanding of the L-870810 binding site.

Inhibition of Schiff base and disulfide cross-linking by L-870810 suggests that the compound

interacts with the donor viral cDNA binding site on the integrase enzyme.[5] This indicates that

L-870810 occupies a space that overlaps with the binding site of the viral DNA substrate,

providing a direct competitive mechanism for its inhibitory action.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of L-
870810 against HIV-1 integrase.

Parameter Value Assay Conditions Reference

IC₅₀ (Strand Transfer) ~100 nM

In vitro strand transfer

assay with assembled

integrase-donor

complex

[6]

IC₅₀ (3'-Processing) >10 µM
In vitro 3'-processing

assay
[6]

IC₅₀ (Disintegration) >10 µM
In vitro disintegration

assay
[6]
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Mutation Fold Change in Susceptibility Reference

L74M >10 [3]

E92Q >10 [3]

S230N >10 [3]

Q148R Significant cross-resistance [3]

N155H Significant cross-resistance [3]

Experimental Protocols
The characterization of the L-870810 binding site has been achieved through a combination of

sophisticated biochemical and virological assays. Detailed methodologies for key experiments

are provided below.

HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of integrase to insert a donor DNA substrate into a target DNA

substrate, a process inhibited by INSTIs like L-870810.

Materials:

Purified recombinant HIV-1 integrase

Donor DNA substrate (e.g., a biotinylated oligonucleotide mimicking the viral LTR U5 end)

Target DNA substrate (e.g., a digoxigenin-labeled oligonucleotide)

Assay buffer (containing a suitable buffer, salt, DTT, and MgCl₂)

Streptavidin-coated microplates

Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)

Substrate for the reporter enzyme (e.g., TMB)

Plate reader
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Protocol:

Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate.

Wash the plate to remove unbound donor DNA.

Add purified HIV-1 integrase to the wells and incubate to allow for the formation of the

integrase-donor DNA complex.

Add serial dilutions of L-870810 or control compounds to the wells and incubate.

Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction and incubate.

Wash the plate to remove unreacted components.

Add the anti-digoxigenin-HRP antibody and incubate.

Wash the plate to remove unbound antibody.

Add the TMB substrate and incubate until a color change is observed.

Stop the reaction with a stop solution and measure the absorbance at the appropriate

wavelength using a plate reader.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor

concentration.

Site-Directed Mutagenesis
This technique is used to introduce specific amino acid changes (e.g., L74M, E92Q, S230N)

into the integrase gene to assess their impact on L-870810 susceptibility.

Materials:

Plasmid DNA containing the wild-type HIV-1 integrase gene

Mutagenic primers containing the desired nucleotide changes

High-fidelity DNA polymerase
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DPN I restriction enzyme

Competent E. coli cells for transformation

DNA sequencing reagents

Protocol:

Design and synthesize mutagenic primers that anneal to the integrase gene and contain the

desired mutation.

Perform PCR using the wild-type integrase plasmid as a template and the mutagenic

primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the

mutation.

Digest the PCR product with DPN I. DPN I specifically cleaves methylated and

hemimethylated DNA, thereby digesting the parental (wild-type) plasmid and leaving the

newly synthesized, unmethylated (mutant) plasmid intact.

Transform the DPN I-treated DNA into competent E. coli cells.

Select for transformed cells and isolate the plasmid DNA.

Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the

absence of any unintended mutations.

Express and purify the mutant integrase protein for use in enzymatic assays or generate

recombinant viruses carrying the mutation for cell-based susceptibility assays.

Schiff Base and Disulfide Cross-linking Assays
These assays are used to probe the proximity of the inhibitor to specific residues on the

integrase or the viral DNA substrate. Inhibition of cross-linking by L-870810 provides evidence

of its binding location.

Schiff Base Cross-linking Protocol:

Prepare a viral DNA oligonucleotide substrate containing an abasic site.
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Incubate the modified DNA with purified HIV-1 integrase in the presence and absence of L-
870810.

A Schiff base can form between a lysine residue on the integrase and the aldehyde group of

the abasic site.

Reduce the Schiff base with sodium borohydride to form a stable covalent bond.

Analyze the reaction products by SDS-PAGE and autoradiography (if the DNA is

radiolabeled) to detect the formation of a covalent integrase-DNA complex.

A decrease in the cross-linked product in the presence of L-870810 indicates that the

inhibitor binds at or near the site of cross-linking.

Disulfide Cross-linking Protocol:

Introduce a cysteine mutation at a specific position in the integrase enzyme (e.g., near the

active site).

Synthesize a viral DNA oligonucleotide with a thiol-reactive group at a specific position.

Incubate the mutant integrase with the modified DNA in the presence and absence of L-
870810 under oxidizing conditions.

A disulfide bond can form between the cysteine on the integrase and the thiol group on the

DNA.

Analyze the reaction products by SDS-PAGE to detect the cross-linked complex.

Inhibition of cross-linking by L-870810 suggests the inhibitor's binding site is in close

proximity to the engineered cysteine and the modified DNA base.

Visualizations
Mechanism of Action of L-870810
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Caption: Mechanism of L-870810 action on HIV integrase.

Experimental Workflow for Binding Site Identification
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Caption: Workflow for identifying the L-870810 binding site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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